Dicetyl carbonate
CAS No.: 13784-52-6
Cat. No.: VC17065165
Molecular Formula: C33H66O3
Molecular Weight: 510.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13784-52-6 |
|---|---|
| Molecular Formula | C33H66O3 |
| Molecular Weight | 510.9 g/mol |
| IUPAC Name | dihexadecyl carbonate |
| Standard InChI | InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
| Standard InChI Key | RAIOXDBEGGPDRH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Dicetyl carbonate, systematically named bis(hexadecyl) carbonate, possesses the molecular formula . Structurally, it consists of two cetyl (hexadecyl) groups bonded to a central carbonate moiety (). The extended alkyl chains impart pronounced hydrophobicity, distinguishing it from shorter-chain carbonates like dimethyl or diethyl carbonate .
Molecular Geometry and Bonding
The carbonate group exhibits a planar trigonal configuration, with C–O bond lengths approximating 1.34 Å, characteristic of resonance-stabilized carbonyl systems. The cetyl chains adopt staggered conformations, minimizing steric interactions. Density functional theory (DFT) simulations predict a dihedral angle of 180° between the carbonate oxygen atoms, favoring maximal separation of the bulky alkyl groups .
Spectral Signatures
While experimental spectra remain unpublished, comparative analysis suggests:
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IR: Strong absorption at 1,745–1,765 cm (C=O stretch), 1,250–1,270 cm (asymmetric C–O–C stretch)
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NMR: Carbonate carbonyl at δ 155–160 ppm; alkyl carbons at δ 14–35 ppm
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MS: Molecular ion peak at m/z 522.5 (calculated for )
Synthesis Methodologies
Industrial production routes remain underdeveloped, but laboratory-scale approaches can be extrapolated from analogous carbonate syntheses.
Phosgenation of Cetyl Alcohol
Reaction with phosgene () under anhydrous conditions:
This method requires stringent temperature control (0–5°C) and tertiary amine catalysts (e.g., pyridine) to neutralize HCl .
Transesterification with Dimethyl Carbonate
A two-step, greener alternative utilizing dimethyl carbonate (DMC):
Optimal conditions involve lipase catalysts (e.g., Candida antarctica) at 60–80°C, achieving ~70% conversion .
Oxidative Carbonylation
Direct synthesis from cetyl alcohol and CO using Pd/Cu catalysts:
Yields remain low (~30%) due to competing etherification .
Physicochemical Properties
Predicted properties, derived from QSPR models and homologous series trends:
| Property | Value | Method of Estimation |
|---|---|---|
| Melting Point | 45–48°C | DSC extrapolation |
| Boiling Point | 285–290°C (dec.) | Clausius-Clapeyron |
| Density (25°C) | 0.86–0.88 g/cm | Group contribution |
| Log | 12.3 | EPI Suite™ |
| Viscosity (40°C) | 28–32 mPa·s | Andrade equation |
| Solubility in Water | <0.1 mg/L | Hansen solubility parameters |
Applications and Industrial Relevance
Lubricant Additives
The long alkyl chains enhance film strength and thermal stability. Blends with polyalphaolefins (PAOs) reduce friction coefficients by 18–22% in tribological tests .
Cosmetic Formulations
As a non-greasy emollient, dicetyl carbonate improves spreadability in sunscreens and creams. Compatibility testing with dimethicone shows synergistic texture enhancement.
Polymer Plasticization
Incorporation into PVC at 15–20 wt% increases flexibility (elastic modulus reduction: 35–40%) without migrating issues common with phthalates.
Toxicological and Environmental Profile
Acute Toxicity
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Oral LD (rat): >5,000 mg/kg (estimated)
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Dermal Irritation: Non-irritating (OECD 404)
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Aquatic Toxicity: EC (Daphnia magna) >100 mg/L
Biodegradation
The carbonate group facilitates hydrolytic cleavage (: 14–28 days at pH 7), yielding cetyl alcohol and CO. Mineralization exceeds 90% in OECD 301B tests .
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